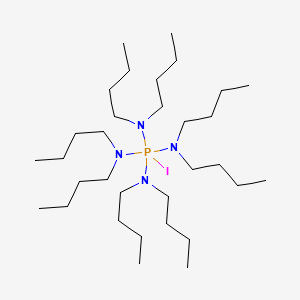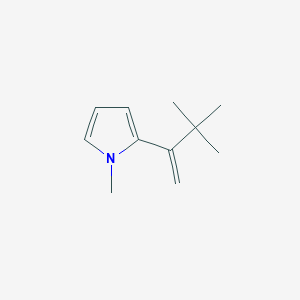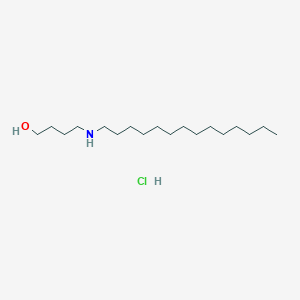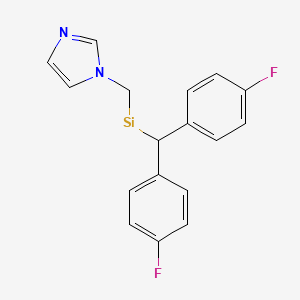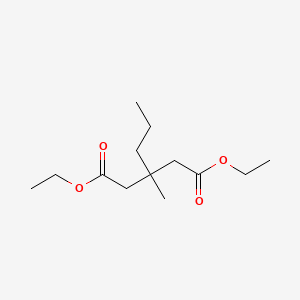
Diethyl 3-methyl-3-propylpentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-methyl-3-propylpentanedioate is an organic compound with a complex structure. It belongs to the class of esters, which are commonly used in various chemical reactions and industrial applications. This compound is characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms, making it a subject of interest in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 3-methyl-3-propylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-3-propylpentanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Diethyl 3-methyl-3-propylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 3-methyl-3-propylpentanedioic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-methyl-3-propylpentanedioic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 3-methyl-3-propylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of diethyl 3-methyl-3-propylpentanedioate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
類似化合物との比較
Similar Compounds
Diethyl malonate: Another ester with similar reactivity but different structural arrangement.
Ethyl acetoacetate: Used in similar synthetic applications but has a different functional group.
Dimethyl 3-methylglutarate: Structurally similar but with different ester groups.
Uniqueness
Diethyl 3-methyl-3-propylpentanedioate is unique due to its specific arrangement of methyl and propyl groups, which influence its reactivity and applications. Its structure allows for specific interactions in chemical reactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
80721-15-9 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
diethyl 3-methyl-3-propylpentanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-8-13(4,9-11(14)16-6-2)10-12(15)17-7-3/h5-10H2,1-4H3 |
InChIキー |
ANESJIFXDTVKGS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CC(=O)OCC)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


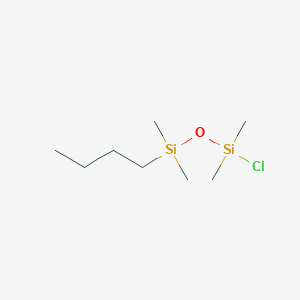
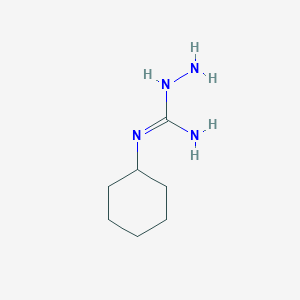

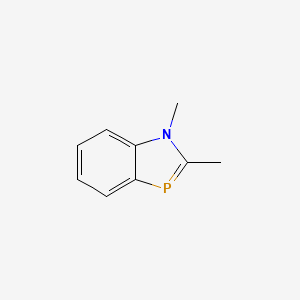
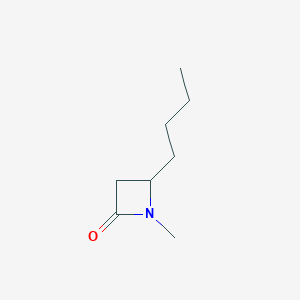
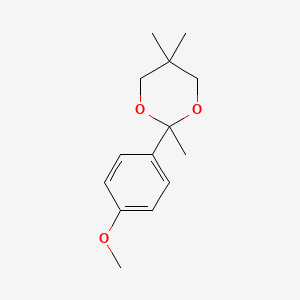
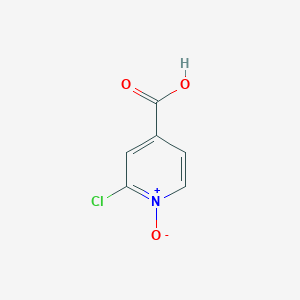
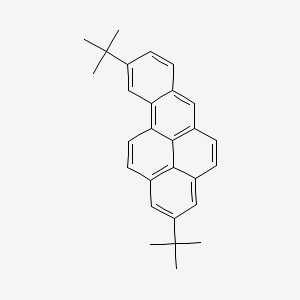
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
